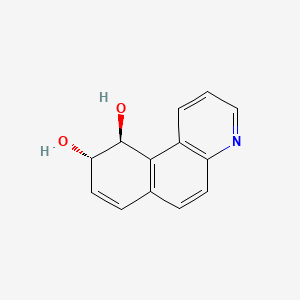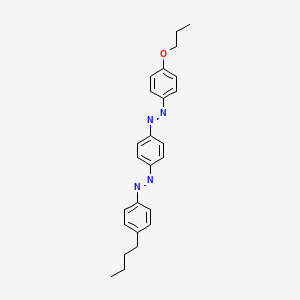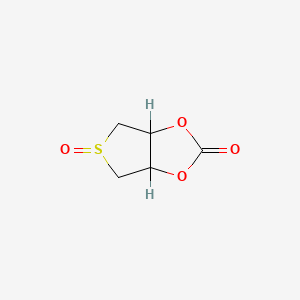
Carbocyclic-3'-deoxy-2',3'-didehydrothymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine is a nucleoside analog that has garnered significant attention due to its potent antiviral properties. This compound is particularly known for its efficacy against human immunodeficiency virus (HIV) as it inhibits the reverse transcriptase enzyme, which is crucial for viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbocyclic-3’-deoxy-2’,3’-didehydrothymidine involves several steps, starting from the appropriate carbocyclic nucleoside precursors. One common method includes the stereoselective conversion of 2’,3’-dideoxydidehydro carbocyclic nucleosides into 2’-deoxy carbocyclic nucleosides using N-bromoacetamide in acetic acid (AcOH) to yield bromoesters, followed by debromination and hydrolysis .
Industrial Production Methods
Industrial production methods for carbocyclic-3’-deoxy-2’,3’-didehydrothymidine typically involve large-scale synthesis protocols that ensure high yield and purity. These methods often utilize automated synthesis equipment and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: The compound is employed in research on cellular metabolism and DNA synthesis.
Industry: It is used in the development of antiviral drugs and in the synthesis of other nucleoside analogs.
Mechanism of Action
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking viral replication. The compound is metabolized in cells to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA, leading to chain termination .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dideoxyadenosine
- 2’,3’-Dideoxy-2’,3’-didehydroadenosine
- Abacavir
- Carbovir
- Brivudine
Uniqueness
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine is unique due to its specific structure that allows for potent inhibition of HIV reverse transcriptase. Compared to other similar compounds, it has a distinct mechanism of action and metabolic pathway, which contributes to its efficacy and reduced toxicity .
Properties
CAS No. |
118237-75-5 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O3/c1-7-5-13(11(16)12-10(7)15)9-3-2-8(4-9)6-14/h2-3,5,8-9,14H,4,6H2,1H3,(H,12,15,16)/t8-,9+/m1/s1 |
InChI Key |
XKLCOAHIDXDOAE-BDAKNGLRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](C=C2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


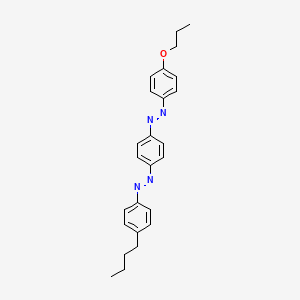
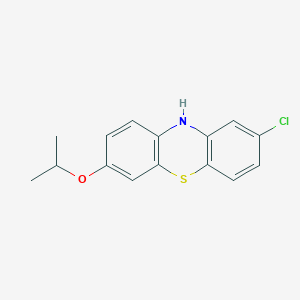
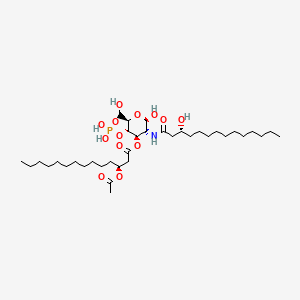
![9-pyridin-4-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12799772.png)
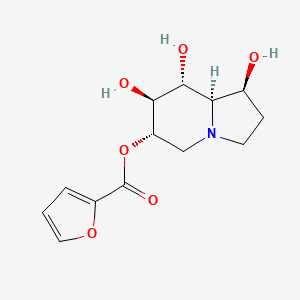
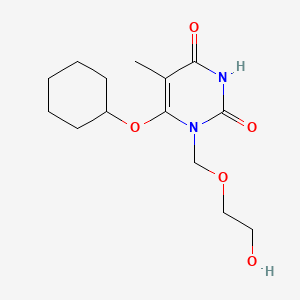
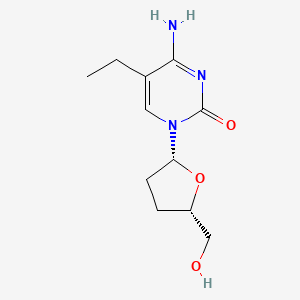

![[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride](/img/structure/B12799803.png)

